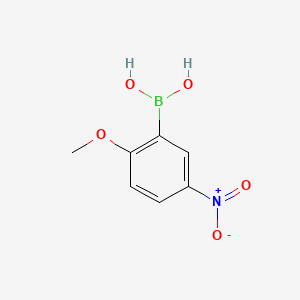

(2-Methoxy-5-nitrophenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-methoxy-5-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO5/c1-14-7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKCSFVTRYBXAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)[N+](=O)[O-])OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40666866 | |

| Record name | (2-Methoxy-5-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40666866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677746-35-9 | |

| Record name | B-(2-Methoxy-5-nitrophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=677746-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methoxy-5-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40666866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methoxy-5-nitrophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Methoxy-5-nitrophenyl)boronic acid

CAS Number: 677746-35-9

This technical guide provides a comprehensive overview of (2-Methoxy-5-nitrophenyl)boronic acid, a valuable building block in organic synthesis, particularly for researchers, scientists, and professionals in drug development and materials science. This document details its physicochemical properties, synthesis, applications in cross-coupling reactions, and its potential role in the development of targeted therapeutics.

Physicochemical and Spectroscopic Data

This compound is a substituted aromatic boronic acid. The presence of both a methoxy and a nitro group on the phenyl ring significantly influences its electronic properties and reactivity.

| Property | Value |

| CAS Number | 677746-35-9 |

| Molecular Formula | C₇H₈BNO₅ |

| Molecular Weight | 196.95 g/mol |

| Appearance | Typically a yellow to brown powder |

| Purity | Commercially available with purity ≥95% |

| Melting Point | Not widely reported |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMF. |

| Storage | Store in a cool, dry, and well-ventilated place. |

| Predicted ¹H NMR | Aromatic protons: 7.5-8.5 ppm; Methoxy protons: ~3.9 ppm |

| Predicted ¹³C NMR | Aromatic carbons: 110-165 ppm; Methoxy carbon: ~56 ppm |

| Predicted Mass Spec | [M+H]⁺: ~198.05 |

Synthesis and Experimental Protocols

General Synthesis Protocol for an Arylboronic Acid

This protocol outlines a representative method for the synthesis of an arylboronic acid, which can be adapted for this compound starting from the corresponding aryl halide.

Materials:

-

Aryl halide (e.g., 2-bromo-4-nitroanisole)

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (1M)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Flame-dried, three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Grignard Reagent Formation:

-

To the flame-dried flask under an inert atmosphere, add magnesium turnings (1.2 equivalents).

-

A solution of the aryl halide (1.0 equivalent) in anhydrous THF is added dropwise.

-

The reaction may require initiation with a small crystal of iodine or gentle heating.

-

The mixture is stirred at reflux until the magnesium is consumed.

-

-

Borylation:

-

The Grignard solution is cooled to -78 °C.

-

A solution of triisopropyl borate (1.5 equivalents) in anhydrous THF is added dropwise, maintaining the temperature below -60 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

-

Hydrolysis and Work-up:

-

The reaction is quenched by the slow addition of 1M hydrochloric acid at 0 °C.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

-

Purification:

-

The crude product is purified by recrystallization or column chromatography on silica gel to afford the desired arylboronic acid.

-

Caption: General workflow for the synthesis of an arylboronic acid.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1] This reaction is widely used in the synthesis of biaryl compounds, which are common scaffolds in pharmaceuticals and functional materials. The electron-withdrawing nitro group and the electron-donating methoxy group on the boronic acid can influence the reaction conditions and outcomes.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an aryl boronic acid with an aryl halide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl halide (e.g., 1-bromo-4-chlorobenzene) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Anhydrous and degassed solvent (e.g., a mixture of toluene, ethanol, and water)

-

Flame-dried Schlenk flask

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup:

-

To the flame-dried Schlenk flask, add this compound, the aryl halide, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

-

Catalyst and Solvent Addition:

-

Under the inert atmosphere, add the palladium catalyst.

-

Add the degassed solvent system via syringe.

-

-

Reaction:

-

Heat the reaction mixture to 80-110 °C and stir vigorously for several hours (e.g., 12 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

-

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Role in Drug Discovery and Signaling Pathways

Substituted biaryl motifs, readily synthesized using this compound, are prevalent in many biologically active molecules. The specific substitution pattern of this boronic acid allows for the introduction of functionalities that can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. For instance, similar structures are used in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics.[2][3]

Kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. The biaryl structure can serve as a scaffold that fits into the ATP-binding pocket of a kinase, thereby inhibiting its activity and blocking downstream signaling.

Caption: Inhibition of a generic kinase signaling pathway by a biaryl compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety measures include:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

References

A Technical Guide to (2-Methoxy-5-nitrophenyl)boronic acid for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (2-Methoxy-5-nitrophenyl)boronic acid, a key building block in modern organic synthesis. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and application in cross-coupling reactions, and visualizes a typical reaction workflow. This guide is intended to support researchers and professionals in the fields of medicinal chemistry, materials science, and drug development.

Core Compound Data

This compound is a substituted phenylboronic acid that is frequently utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of a methoxy group and a nitro group on the phenyl ring influences its reactivity and makes it a valuable reagent for the synthesis of complex organic molecules.

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 196.95 g/mol [1] |

| Molecular Formula | C₇H₈BNO₅[1] |

| CAS Number | 677746-35-9 |

| Purity | ≥96% |

| Physical Form | Solid |

| Melting Point | Data not readily available. For reference, the related compound 2-Methoxyphenylboronic acid has a melting point of 105-110 °C. |

| Solubility | Data not readily available. |

| Storage | Store at 2-8°C. |

Experimental Protocols

The following sections detail the experimental methodologies for the synthesis of this compound and its application in a generalized Suzuki-Miyaura coupling reaction.

This protocol describes a plausible method for the synthesis of this compound from 2-bromo-4-nitroanisole, adapted from a general procedure for the synthesis of substituted phenylboronic acids.

Materials:

-

2-bromo-4-nitroanisole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)

-

Triisopropyl borate

-

Hydrochloric acid (HCl) (2 M aqueous solution)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-bromo-4-nitroanisole (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq.) to the stirred solution, maintaining the temperature at -78 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes.

-

Add triisopropyl borate (1.2 eq.) to the reaction mixture at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding 2 M HCl, and stir for 1 hour.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

Materials:

-

This compound (1.2 eq.)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 eq.)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 eq.)

-

Solvent (e.g., Toluene/Water, Dioxane/Water)

Procedure:

-

In a reaction vessel, combine the aryl halide (1.0 eq.), this compound (1.2 eq.), palladium catalyst (0.05 eq.), and base (2.0 eq.).

-

Add the solvent system (e.g., a 4:1 mixture of toluene and water).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired biaryl product.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the use of this compound.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

(2-Methoxy-5-nitrophenyl)boronic acid synthesis protocol

An In-depth Technical Guide to the Synthesis of (2-Methoxy-5-nitrophenyl)boronic acid

This guide provides a comprehensive overview of a plausible synthetic protocol for this compound, a valuable reagent in organic synthesis, particularly in the construction of complex biaryl molecules through Suzuki-Miyaura cross-coupling reactions. The protocol is designed for researchers, scientists, and drug development professionals.

Synthetic Strategy Overview

The synthesis of this compound can be effectively achieved through a multi-step process commencing from a commercially available starting material, 2-methoxy-5-nitroaniline. The overall strategy involves the conversion of the aniline to a suitable aryl halide, followed by the formation of an organometallic intermediate and subsequent borylation and hydrolysis.

Experimental Protocol

This protocol is based on well-established methods for the synthesis of arylboronic acids.[1][2][3][4]

Step 1: Diazotization of 2-Methoxy-5-nitroaniline and Sandmeyer Reaction

This step converts the starting aniline into an aryl bromide.

Materials:

-

2-Methoxy-5-nitroaniline

-

Hydrobromic acid (48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ice

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-methoxy-5-nitroaniline (1.0 eq) in hydrobromic acid (48%).

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid and cool to 0 °C.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the mixture to room temperature and extract the product with dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-bromo-2-methoxy-5-nitrobenzene.

Step 2: Grignard Reagent Formation and Borylation

This step forms the key organometallic intermediate and introduces the boron moiety.[1][3][4][5]

Materials:

-

1-Bromo-2-methoxy-5-nitrobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (a small crystal)

-

Triisopropyl borate

-

Dry ice/acetone bath

Procedure:

-

Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen).

-

Add magnesium turnings (1.2 eq) to the flask.

-

Add a small crystal of iodine to initiate the reaction.

-

Dissolve 1-bromo-2-methoxy-5-nitrobenzene (1.0 eq) in anhydrous THF and add a small portion to the magnesium turnings.

-

Once the Grignard reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining solution of the aryl bromide dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours until most of the magnesium is consumed.

-

Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of triisopropyl borate (1.5 eq) in anhydrous THF dropwise, ensuring the internal temperature remains below -60 °C.

-

After the addition, stir the mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

Step 3: Hydrolysis and Purification

The final step involves the acidic workup to obtain the boronic acid and its purification.

Materials:

-

Reaction mixture from Step 2

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexanes

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Cool the reaction mixture in an ice bath.

-

Slowly quench the reaction by adding 2 M HCl to hydrolyze the boronate ester. Adjust the pH to be acidic (pH ~2).

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound. The values are based on typical yields and conditions for analogous reactions.

| Parameter | Step 1: Sandmeyer Reaction | Step 2: Grignard & Borylation | Step 3: Hydrolysis & Purification |

| Reactant Ratios | 2-Methoxy-5-nitroaniline (1.0 eq), NaNO₂ (1.1 eq), CuBr (1.2 eq) | 1-Bromo-2-methoxy-5-nitrobenzene (1.0 eq), Mg (1.2 eq), Triisopropyl borate (1.5 eq) | - |

| Temperature | 0-5 °C (diazotization), 60 °C (decomposition) | Reflux (Grignard formation), -78 °C (borylation) | 0 °C to room temperature |

| Reaction Time | 2-3 hours | 3-4 hours (Grignard), Overnight (borylation) | 1-2 hours |

| Solvent | Aqueous HBr, CH₂Cl₂ | Anhydrous THF | Ethyl acetate, Hexanes |

| Typical Yield | 70-80% | 60-70% | >90% (purification losses may vary) |

Mandatory Visualization

The following diagrams illustrate the synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

The following diagram illustrates the key transformations in the synthesis.

Caption: Key functional group transformations in the synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to (2-Methoxy-5-nitrophenyl)boronic acid: Safety, Handling, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling procedures, and an overview of the applications of (2-Methoxy-5-nitrophenyl)boronic acid (CAS No: 677746-35-9). The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe and effective use of this compound.

Chemical Identification and Properties

This compound is an organoboron compound with the chemical formula C₇H₈BNO₅ and a molecular weight of 196.95 g/mol .[1][2] It is a valuable building block in organic synthesis, particularly in cross-coupling reactions.[3]

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 677746-35-9 | [4] |

| Molecular Formula | C₇H₈BNO₅ | [1][2] |

| Molecular Weight | 196.95 g/mol | [1][2] |

| Appearance | Powder | [5] |

| Purity | ≥95% - 98% | [2][5] |

| Boiling Point | No data available | [5] |

| Melting Point | No data available | [5] |

| Flash Point | No data available | [5] |

| Solubility in water | No data available | [5] |

| Storage Temperature | 2-8°C, Inert atmosphere | [1] |

Safety and Hazard Information

This compound is classified as an irritant and may be harmful if inhaled, ingested, or in contact with skin.[5]

Table 2: Hazard Identification and GHS Classifications

| Hazard | GHS Classification & Statement | Reference(s) |

| Skin Corrosion/Irritation | Category 2; H315 - Causes skin irritation. | [5] |

| Serious Eye Damage/Eye Irritation | Category 2; H319 - Causes serious eye irritation. | [5] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3; H335 - May cause respiratory irritation. | [5] |

Precautionary Statements: P261, P305, P351, P338[5]

Handling, Storage, and First Aid

Proper handling and storage procedures are crucial for ensuring laboratory safety.

Handling and Personal Protective Equipment (PPE)

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Avoid breathing dust, vapor, mist, or gas.[5]

-

Avoid contact with skin and eyes.[5]

-

Wear appropriate personal protective equipment (PPE), including:

-

Wash hands thoroughly before breaks and at the end of the workday.[5]

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.[5]

First Aid Measures

-

Eyes: Flush eyes with plenty of water for at least 15 minutes, ensuring adequate lifting of the upper and lower eyelids. Seek medical attention.[5]

-

Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[5]

-

Ingestion: Wash out the mouth with water. Seek medical attention.[5]

-

Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[5]

Fire-Fighting and Accidental Release Measures

-

Suitable Extinguishing Media: Use dry powder, carbon dioxide, or chemical foam.[5]

-

Fire-Fighting Equipment: Wear a self-contained breathing apparatus in pressure-demand and full protective gear.[5]

-

Accidental Release:

-

Notify police and fire brigade immediately.[5]

-

Keep bystanders upwind and away from the danger point.[5]

-

Mark out the contaminated area and prevent access to unauthorized personnel.[5]

-

Do not attempt to take action without suitable protective clothing.[5]

-

Avoid creating dust.[5]

-

Transfer the spilled material to a closable, labeled salvage container for disposal by an appropriate method.[5]

-

Toxicological and Ecological Information

Applications in Research and Drug Development

Boronic acids are versatile reagents in organic chemistry, most notably in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[6][7] This reaction is a powerful tool for synthesizing complex molecules, including active pharmaceutical ingredients.[8] The electron-donating methoxy group and electron-withdrawing nitro group on the phenyl ring of this compound can influence its reactivity in such coupling reactions.[3]

While specific signaling pathway interactions for this particular boronic acid are not well-documented, the resulting biaryl compounds from its use in Suzuki coupling have been implicated in the inhibition of pathways such as NF-κB, which is crucial in inflammation and cancer.[8] Furthermore, boronic acid derivatives are being explored as inhibitors for various enzymes.[9][10]

Experimental Protocols: Representative Suzuki-Miyaura Coupling

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for boronic acids. This protocol is adapted from a similar procedure and should be optimized for specific substrates and conditions.[8]

Materials

-

This compound

-

Aryl Halide (e.g., 1-bromo-4-nitrobenzene)[8]

-

Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])[8]

-

Base (e.g., Potassium carbonate (K₂CO₃))[8]

-

Anhydrous Toluene[8]

-

Ethanol[8]

-

Deionized water[8]

-

Flame-dried round-bottom flask

-

Magnetic stir bar and stirrer

-

Reflux condenser

-

Inert gas supply (Nitrogen or Argon)

Procedure

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and the base (2.0 mmol).[8]

-

Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon) three times.[8]

-

Under the inert atmosphere, add the palladium catalyst (e.g., 0.03 mmol of Pd(PPh₃)₄).[8]

-

Add the solvents (e.g., 5 mL of anhydrous toluene, 2 mL of ethanol, and 2 mL of deionized water) via syringe.[8]

-

Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.[8]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

-

Upon completion, cool the mixture to room temperature.[8]

-

Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[8]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[8]

-

Purify the crude product by silica gel column chromatography.[8]

Visualizing a Representative Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described above.

Logical Relationship in Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling involves several key steps. The following diagram illustrates the logical progression of this catalytic cycle.

References

- 1. 677746-35-9|this compound|BLD Pharm [bldpharm.com]

- 2. calpaclab.com [calpaclab.com]

- 3. CAS 677746-35-9: B-(2-Methoxy-5-nitrophenyl)boronic acid [cymitquimica.com]

- 4. keyorganics.net [keyorganics.net]

- 5. aobchem.com [aobchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of (2-Methoxy-5-nitrophenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methoxy-5-nitrophenyl)boronic acid is a valuable reagent in organic synthesis, particularly in the realm of drug discovery and development where it serves as a key building block in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura coupling. A thorough understanding of its solubility is paramount for optimizing reaction conditions, ensuring reproducibility, and developing robust purification strategies. This technical guide provides an in-depth overview of the solubility characteristics of this compound, drawing upon data from analogous phenylboronic acid derivatives to establish a predictive framework. It also outlines a detailed experimental protocol for solubility determination and illustrates a relevant synthetic workflow.

Core Concept: Solubility of Phenylboronic Acids

The solubility of phenylboronic acids is a complex interplay of factors including the nature of the solvent, temperature, and the electronic and steric effects of substituents on the phenyl ring. Generally, these compounds exhibit low solubility in nonpolar organic solvents and water.[1][2][3] Their solubility tends to be more favorable in polar organic solvents like ethers and ketones.[1][2] The introduction of substituents can significantly alter these properties. For instance, while alkyl groups like isobutoxy can enhance solubility in organic solvents, electron-withdrawing groups or those capable of hydrogen bonding can decrease aqueous solubility.[4][5] The presence of a nitro group, as in the case of this compound, and a methoxy group will influence its polarity and interactions with solvent molecules.

Quantitative Solubility Data of Analogous Phenylboronic Acids

Table 1: Solubility of Phenylboronic Acid in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |

| Chloroform | 20 | Moderate |

| 3-Pentanone | 20 | High |

| Acetone | 20 | High |

| Dipropyl ether | 20 | High |

| Methylcyclohexane | 20 | Very Low |

Source: Data extrapolated from studies on phenylboronic acid solubility.[1][2]

Table 2: Aqueous Solubility of Phenylboronic Acid Derivatives

| Compound | Temperature (°C) | Solubility ( g/100 cm³ H₂O) |

| Phenylboronic acid | 20 | ~2 |

| 3-Isobutoxyphenylboronic acid | 20 | Low |

| 3-Carboxyphenylboronic acid | 20 | Low |

| 2-(Trifluoromethyl)phenylboronic acid | 20 | Low |

| 4-(Trifluoromethyl)phenylboronic acid | 20 | Low |

Source: Data from studies on the aqueous solubility of phenylboronic compounds.[5][6]

Experimental Protocol: Determination of Aqueous Solubility via the Static Method

The following is a detailed protocol for determining the aqueous solubility of a compound like this compound using the isothermal static method.

Objective: To determine the equilibrium solubility of the target compound in water at a specific temperature.

Materials:

-

This compound

-

Deionized water

-

Thermostatically controlled shaker or stirring plate

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of deionized water to each vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Analyze the standard solutions and the filtered sample solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

-

Construct a calibration curve from the standard solutions to quantify the concentration in the sample.

-

-

Data Reporting:

-

The solubility is reported as the average concentration from multiple determinations, typically in units of mg/mL or mol/L, at the specified temperature.

-

Logical Workflow: Solubility Determination

Caption: A generalized workflow for the experimental determination of compound solubility.

Application in Synthesis: The Suzuki-Miyaura Coupling

The solubility of this compound is a critical parameter in its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of biaryl compounds.[7][8][9][10][11] The choice of solvent is dictated by the need to dissolve the boronic acid, the coupling partner (an aryl or vinyl halide), the palladium catalyst, and the base to facilitate the reaction. A typical solvent system is a mixture of an organic solvent (like toluene, dioxane, or DMF) and an aqueous solution of the base (such as sodium carbonate or potassium phosphate).

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

While direct quantitative solubility data for this compound remains elusive, a robust understanding of its likely behavior can be extrapolated from the extensive data available for analogous phenylboronic acids. This guide provides a framework for researchers to estimate its solubility in various solvent systems and offers a detailed experimental protocol for its precise determination. The illustrated workflow for the Suzuki-Miyaura coupling highlights the practical importance of solubility in the successful application of this versatile synthetic building block in drug discovery and materials science. It is recommended that experimental determination of solubility be conducted for specific applications to ensure optimal and reproducible results.

References

- 1. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

Spectroscopic Profile of (2-Methoxy-5-nitrophenyl)boronic acid: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for (2-methoxy-5-nitrophenyl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, it outlines detailed experimental protocols for acquiring such spectra, ensuring a practical framework for laboratory application.

Core Data Presentation

Molecular Structure:

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.2 - 8.4 | d | 1H | Ar-H ortho to NO₂ |

| ~7.8 - 8.0 | dd | 1H | Ar-H meta to NO₂ and ortho to OCH₃ |

| ~7.0 - 7.2 | d | 1H | Ar-H ortho to OCH₃ |

| ~5.0 - 6.0 | br s | 2H | B(OH)₂ |

| ~3.9 | s | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | C-OCH₃ |

| ~145 - 150 | C-NO₂ |

| ~130 - 140 | C-B |

| ~125 - 130 | Ar-CH |

| ~115 - 120 | Ar-CH |

| ~110 - 115 | Ar-CH |

| ~56 | -OCH₃ |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Broad, Strong | O-H stretch (boronic acid dimer) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1600 - 1580 | Strong | Aromatic C=C stretch |

| 1530 - 1500 | Strong | Asymmetric N-O stretch (NO₂) |

| 1360 - 1340 | Strong | Symmetric N-O stretch (NO₂) |

| 1350 - 1300 | Strong | B-O stretch |

| 1250 - 1200 | Strong | Asymmetric C-O-C stretch |

| 1050 - 1000 | Medium | Symmetric C-O-C stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 197.05 | [M]⁺ | Molecular Ion (for C₇H₈BNO₅) |

| 196.04 | [M-H]⁻ | Deprotonated molecule in negative ion mode |

| 179.04 | [M-H₂O]⁺ | Loss of water |

| 151.05 | [M-NO₂]⁺ | Loss of nitro group |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent. Due to the propensity of boronic acids to form boroxines (cyclic anhydrides), which can lead to complex or broad NMR spectra, deuterated methanol (CD₃OD) is often a good choice as it can break up these oligomers.[1] Other potential solvents include DMSO-d₆ or acetone-d₆.

-

¹H NMR Spectrum Acquisition:

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Sequence: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64 (adjust for concentration).

-

Relaxation Delay (d1): 1-5 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Spectrum Acquisition:

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Sequence: Proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more (due to lower natural abundance of ¹³C).

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Processing: Apply Fourier transform with an appropriate line broadening factor, phase correction, and baseline correction. Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound powder directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal. This is often the simplest and most common method for solid samples.[2]

-

IR Spectrum Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.

-

Mode: Transmittance or Absorbance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

-

Mass Spectrometry (MS)

For a compound like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is a suitable technique.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution with the mobile phase to a final concentration of approximately 1-10 µg/mL.

-

LC-MS System and Conditions:

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column is a common choice.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.

-

MS System: A mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).

-

Ionization Mode: Both positive and negative ion modes should be tested to determine which provides better sensitivity. For boronic acids, negative mode is often effective.[3][4]

-

Mass Range: Scan a range appropriate for the expected molecular weight, for instance, m/z 50-500.

-

Source Parameters: Optimize source temperature, capillary voltage, and gas flows for the specific instrument and compound.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

References

The Nitro Group in (2-Methoxy-5-nitrophenyl)boronic acid: A Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the nitro group in (2-Methoxy-5-nitrophenyl)boronic acid, a versatile building block in modern organic synthesis. The presence of both a nitro group and a boronic acid moiety on the same aromatic scaffold gives rise to a unique chemical behavior, making it a valuable intermediate in the synthesis of complex molecules, particularly in the realm of drug discovery. This document provides a comprehensive overview of its primary transformations, including its participation in Suzuki-Miyaura cross-coupling reactions and the reduction of the nitro group to an amine, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Core Reactivity: A Tale of Two Functional Groups

This compound's reactivity is dominated by the interplay of its two key functional groups: the boronic acid and the nitro group. The boronic acid function serves as a linchpin for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct biaryl structures. The nitro group, a strong electron-withdrawing substituent, significantly influences the electronic properties of the aromatic ring, thereby affecting the reactivity of the boronic acid. Furthermore, the nitro group itself is a site of versatile chemical transformations, most notably its reduction to a primary amine, which opens up avenues for a wide range of further functionalization.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, and this compound is a competent coupling partner. The electron-withdrawing nature of the nitro group can impact the transmetalation step in the catalytic cycle.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of nitrophenylboronic acids with aryl halides. While specific data for the title compound is not extensively reported, the data for analogous compounds provide a strong indication of its reactivity.

| Entry | Boronic Acid | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Nitrophenylboronic acid | Aryl Halide | Pd(PPh₃)₄ (2-5) | K₂CO₃ | Toluene/H₂O | 100 | 2-12 | 70-98[1] |

| 2 | (2-Ethoxy-5-methoxyphenyl)boronic acid | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85 |

| 3 | Phenylboronic acid | 4-Bromoanisole | Pd/Fe₃O₄/Charcoal | K₂CO₃ | EtOH/H₂O | 80 | 0.5 | 98[2] |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.2 mmol)

-

Aryl bromide (1.0 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Toluene (5 mL)

-

Ethanol (2 mL)

-

Deionized water (1 mL)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the aryl bromide, and potassium carbonate.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Under a positive flow of inert gas, add the palladium catalyst.

-

Add toluene, ethanol, and deionized water via syringe.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Coupling of this compound.

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a pivotal transformation of this compound, as the resulting aminophenylboronic acid is a valuable intermediate for the synthesis of a variety of nitrogen-containing compounds, including pharmaceuticals. Catalytic hydrogenation is a common and efficient method for this conversion.

Quantitative Data for Nitro Group Reduction

The following table presents typical conditions and yields for the catalytic hydrogenation of nitrophenylboronic acids.

| Entry | Substrate | Catalyst | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Nitrophenylboronic acid | 10% Pd/C | H₂ (balloon) | Methanol | Room Temp | 4 | >95 |

| 2 | 2-Nitrophenylboronic acid | Raney Nickel | H₂ | Methanol | Room Temp | - | High |

| 3 | 4-Nitrophenol | Pd/C | H₂ | Ethanol | Room Temp | 3 | 98 |

Experimental Protocol: Catalytic Hydrogenation

This protocol outlines a general procedure for the reduction of the nitro group of this compound.[3]

Materials:

-

This compound (1.0 mmol)

-

10% Palladium on carbon (Pd/C) (10 mol%)

-

Methanol (20 mL)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

In a round-bottom flask, dissolve this compound in methanol.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Seal the flask and purge with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude (2-Methoxy-5-aminophenyl)boronic acid.

-

The product can be further purified by recrystallization if necessary.

Workflow for the reduction of the nitro group.

Application in Drug Discovery: Synthesis of CSNK2A Inhibitors

This compound and its derivatives are valuable intermediates in the synthesis of biologically active molecules. For instance, the corresponding amine, (2-Methoxy-5-aminophenyl)amine, has been utilized in the synthesis of potent and selective inhibitors of Casein Kinase 2, alpha 1 (CSNK2A1), a protein kinase implicated in various diseases, including cancer.[4]

CSNK2A Signaling Pathway and Inhibition

CSNK2A is a serine/threonine kinase that phosphorylates a wide range of substrates, thereby regulating numerous cellular processes such as cell growth, proliferation, and survival.[5] Aberrant CSNK2A activity is associated with several cancers, making it an attractive target for therapeutic intervention. Small molecule inhibitors that bind to the ATP-binding site of CSNK2A can block its kinase activity and disrupt downstream signaling pathways that are critical for tumor progression.[4]

CSNK2A signaling and inhibition.

Spectroscopic Data

Accurate characterization of this compound and its derivatives is crucial for quality control and reaction monitoring. While experimental data for the title compound is not always readily available in public databases, predicted data and data from analogous compounds can provide valuable insights.

Predicted ¹H NMR Data for this compound (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | Ar-H |

| ~7.9 | dd | 1H | Ar-H |

| ~7.0 | d | 1H | Ar-H |

| ~5.5-6.5 | br s | 2H | B(OH)₂ |

| ~3.9 | s | 3H | OCH₃ |

Note: The chemical shifts of the boronic acid protons are highly variable and depend on concentration and solvent.

Experimental ¹³C NMR Data for a similar compound, 3-Methoxyphenylboronic acid (in DMSO-d6): [6]

| Chemical Shift (ppm) |

| 159.20 |

| 140.15 |

| 132.85 |

| 129.17 |

| 128.06 |

| 127.01 |

| 126.49 |

| 114.68 |

| 55.49 |

Key IR Absorption Bands (Predicted):

| Wavenumber (cm⁻¹) | Assignment |

| 3500-3200 | O-H stretch (boronic acid) |

| 1520, 1340 | N-O stretch (nitro group) |

| 1350-1390 | B-O stretch |

| 1250 | C-O stretch (methoxy) |

Conclusion

This compound is a valuable and versatile building block in organic synthesis. The presence of the nitro group influences the reactivity of the boronic acid in Suzuki-Miyaura couplings and serves as a key functional handle for transformation into an amino group. This dual reactivity makes it a powerful tool for the synthesis of complex biaryl structures and nitrogen-containing compounds with potential applications in drug discovery, as exemplified by its use in the development of CSNK2A inhibitors. This guide provides a foundational understanding of its chemical behavior, offering researchers and drug development professionals the necessary information to effectively utilize this compound in their synthetic endeavors.

References

The Ortho-Methoxy Group: A Double-Edged Sword in the Reactivity of (2-Methoxy-5-nitrophenyl)boronic Acid

For Immediate Release

In the intricate world of organic synthesis, the subtle placement of a functional group can dramatically alter the reactivity of a molecule, dictating its utility in the construction of complex chemical architectures. This technical guide delves into the profound influence of the ortho-methoxy group on the reactivity of (2-Methoxy-5-nitrophenyl)boronic acid, a key building block for researchers, medicinal chemists, and materials scientists. The presence of both a strong electron-withdrawing nitro group and an electron-donating, sterically influential methoxy group in a specific ortho/para relationship creates a fascinating case study in substituent effects, particularly in the widely employed Suzuki-Miyaura and Chan-Lam cross-coupling reactions.

The Dichotomy of Substituent Effects: An Overview

The reactivity of an arylboronic acid in cross-coupling reactions is fundamentally governed by a delicate interplay of electronic and steric factors. The this compound molecule presents a compelling example of this interplay.

-

Electronic Effects : The phenyl ring is influenced by two opposing electronic forces. The nitro group at the 5-position is a potent electron-withdrawing group (-NO₂), which deactivates the ring towards electrophilic substitution and decreases the nucleophilicity of the aryl group in the transmetalation step of cross-coupling reactions. Conversely, the methoxy group at the 2-position is an electron-donating group (-OCH₃) through resonance, which can increase the electron density of the ring and potentially enhance the nucleophilicity of the ipso-carbon attached to the boron atom.

-

Steric Effects : The ortho-positioning of the methoxy group relative to the boronic acid moiety introduces significant steric hindrance. This bulkiness can impede the approach of the boronic acid to the metal center of the catalyst, potentially slowing down key steps in the catalytic cycle.

This guide will dissect how these competing effects modulate the performance of this compound in two of the most powerful C-C and C-N bond-forming reactions in modern organic chemistry.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, is a cornerstone of biaryl synthesis. The efficiency of this reaction is highly sensitive to the electronic and steric nature of the boronic acid.

The Methoxy Group's Impact on Reactivity

The ortho-methoxy group in this compound exerts a dual influence on its Suzuki-Miyaura coupling reactivity. While its electron-donating nature could potentially accelerate the transmetalation step, the steric hindrance it imposes often dominates, leading to a generally lower reactivity compared to its meta- and para-substituted isomers.

However, in some cases, the ortho-methoxy group can have a beneficial chelating effect, where the oxygen atom coordinates to the palladium center, potentially stabilizing the transition state and influencing the reaction's regioselectivity.[3][4]

Quantitative Data and Comparative Analysis

While specific kinetic data for this compound is scarce, we can infer its reactivity by comparing it with related compounds under similar Suzuki-Miyaura coupling conditions. The following table provides a comparative summary of reaction yields for different substituted phenylboronic acids, illustrating the general impact of ortho-substituents.

| Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |

| 4-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [1] |

| 3-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 92 | [1] |

| 2-Nitrophenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 110 | 18 | 65 | [1] |

| 2-Methoxyphenylboronic acid | 3,4,5-Tribromo-2,6-dimethylpyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH | 110 | 24 | >95 | [3] |

| This compound | Aryl Halide (General) | Pd catalyst/Ligand | Base | Solvent | - | - | Moderate | Inferred |

The significantly lower yield often observed for the ortho-nitro isomer, even with more reactive catalyst systems and longer reaction times, underscores the profound impact of steric hindrance.[1] It is reasonable to extrapolate that this compound would exhibit moderate reactivity, with the steric hindrance of the methoxy group being a key limiting factor.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for a Suzuki-Miyaura coupling reaction, adapted from procedures for structurally similar arylboronic acids.

Reaction: Coupling of an Aryl Bromide with this compound

Materials:

-

Aryl Bromide (1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

-

Triphenylphosphine (PPh₃, 0.08 mmol)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add 1,4-dioxane and water via syringe.

-

Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Performance in Chan-Lam Cross-Coupling Reactions

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, using a copper catalyst.[5] The reaction couples an arylboronic acid with an amine or alcohol.

The Methoxy Group's Influence on C-N Coupling

In the Chan-Lam coupling, the electronic nature of the arylboronic acid plays a significant role. Generally, electron-donating groups on the arylboronic acid can enhance reactivity, while electron-withdrawing groups tend to decrease it.[5] For this compound, the electron-donating methoxy group would be expected to have a positive effect on the reaction rate.

However, similar to the Suzuki-Miyaura reaction, the steric hindrance from the ortho-methoxy group can be a major impediment. This steric bulk can hinder the initial transmetalation step with the copper catalyst, potentially leading to lower yields or requiring more forcing reaction conditions.

Comparative Reactivity in Chan-Lam Coupling

The following table presents a qualitative comparison of the expected reactivity of various substituted phenylboronic acids in a typical Chan-Lam C-N coupling.

| Boronic Acid | Substituent Effects | Expected Reactivity |

| Phenylboronic acid | Unsubstituted | Baseline |

| 4-Methoxyphenylboronic acid | Strong electron-donating, minimal steric hindrance | High |

| 4-Nitrophenylboronic acid | Strong electron-withdrawing, minimal steric hindrance | Low to Moderate |

| 2-Methoxyphenylboronic acid | Electron-donating, significant steric hindrance | Moderate |

| This compound | Electron-donating (methoxy) and electron-withdrawing (nitro), significant steric hindrance | Moderate |

Representative Experimental Protocol: Chan-Lam C-N Coupling

The following is a general protocol for the Chan-Lam coupling of an aniline with an arylboronic acid, which can be adapted for this compound.

Reaction: N-Arylation of an Aniline with this compound

Materials:

-

Aniline (1.0 mmol)

-

This compound (1.5 mmol)

-

Copper(II) acetate (Cu(OAc)₂, 0.1 mmol)

-

Pyridine (2.0 mmol)

-

Dichloromethane (DCM, 10 mL)

-

Molecular sieves (4 Å)

Procedure:

-

To a round-bottom flask, add the aniline, this compound, copper(II) acetate, and molecular sieves.

-

Add dichloromethane and pyridine to the flask.

-

Stir the reaction mixture at room temperature and open to the air for 24-48 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, filter the mixture through a pad of celite and wash with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-aryl aniline.

Diagram of the Chan-Lam Coupling Catalytic Cycle:

Synthesis of this compound

A common route to arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. For this compound, a plausible synthetic route would start from 2-bromo-4-nitroanisole.

Synthetic Workflow:

Conclusion

The ortho-methoxy group in this compound acts as a double-edged sword, influencing its reactivity in complex ways. While its electron-donating character is generally beneficial for the transmetalation step in both Suzuki-Miyaura and Chan-Lam couplings, the significant steric hindrance it imposes often becomes the dominant, rate-limiting factor. This leads to a generally moderate reactivity profile for this valuable building block. Researchers and synthetic chemists must carefully consider these competing effects and optimize reaction conditions, particularly catalyst and ligand selection, to achieve desired outcomes. Understanding the nuanced interplay of electronic and steric effects is paramount to harnessing the full synthetic potential of this compound in the creation of novel molecules for a wide range of applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Biaryl Compounds with (2-Methoxy-5-nitrophenyl)boronic acid

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of substituted biaryl compounds.[1][2] This is due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of reagents.[3][4]

(2-Methoxy-5-nitrophenyl)boronic acid is a valuable building block in organic synthesis. The presence of the methoxy and nitro groups on the phenyl ring allows for the introduction of specific electronic and steric properties into the target biaryl molecule. These functional groups can also serve as handles for further chemical transformations, such as the reduction of the nitro group to an amine, enabling access to diverse molecular architectures.[5]

These application notes provide detailed protocols and representative data for the synthesis of biaryl compounds via the Suzuki-Miyaura coupling of this compound with various aryl halides.

Data Presentation: Reaction Parameters and Yields

The successful synthesis of biaryl compounds using this compound is dependent on the careful selection of the aryl halide, catalyst, base, and solvent system. The electron-withdrawing nitro group can influence the reactivity of the boronic acid. The following table summarizes representative conditions and expected yields for the coupling reaction. Conditions may require optimization for specific substrates.

| Entry | Aryl Halide Partner | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoaniline | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Toluene/Water (4:1) | 90 | 12 | ~85[1] |

| 2 | 4-Bromobenzotrifluoride | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Toluene/Water (4:1) | 90 | 12 | ~92[1] |

| 3 | 1-Bromo-4-iodobenzene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3.0) | Dioxane/Water (10:1) | 100 | 4-12 | >90 |

| 4 | 2-Chloropyrazine | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ (3.0) | Dioxane | 100 | 12 | High |

| 5 | 5-Bromoindole | Pd/SPhos (5) | K₂CO₃ (3.0) | Water/Acetonitrile (1:1) | 80 | 0.5 | ~95[5] |

| 6 | Methyl 4-bromobenzoate | Pd(OAc)₂ (2) | K₂CO₃ (2.0) | DMF/Water (5:1) | 100 | 4 | ~98[6] |

Note: Yields are based on reactions with structurally similar boronic acids and serve as a general guide.[1][5][6] The reactivity of aryl halides generally follows the trend I > Br > OTf >> Cl.[2]

Key Experimental Protocols

The following is a detailed, representative protocol for the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.1 - 1.2 equiv.)

-

Aryl halide (1.0 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like XPhos Pd G3) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv.)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF, with or without water)

Procedure:

-

Reagent Setup: To a flame-dried round-bottom flask or reaction tube, add this compound, the aryl halide, the base, and the palladium catalyst/ligand.

-

Inert Atmosphere: Seal the vessel with a septum and thoroughly purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[5]

-

Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5][6]

-

Monitoring: Monitor the reaction progress by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.[1][6]

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl compound.[1][5][6]

Troubleshooting and Considerations:

-

Protodeborylation: Electron-deficient arylboronic acids, such as those containing a nitro group, can be susceptible to a side reaction called protodeborylation, where the boronic acid is converted back to nitrobenzene.[7]

-

Minimizing Side Reactions: To minimize this, consider using milder bases (e.g., K₃PO₄), lower reaction temperatures, or converting the boronic acid to a more stable derivative like a pinacol or MIDA ester, which allows for the slow release of the active boronic acid during the reaction.[7]

Visualized Workflows and Mechanisms

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

// Nodes pd0 [label="Pd(0)Ln", shape=circle, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; pd2_complex [label="Ar-Pd(II)-X\nLn", shape=circle]; pd2_trans [label="Ar-Pd(II)-Ar'\nLn", shape=circle];

// Invisible nodes for positioning reagents aryl_halide [label="Aryl Halide (Ar-X)", shape=plaintext, fontcolor="#202124"]; boronic_acid [label="Boronic Acid (Ar'-B(OH)₂) + Base", shape=plaintext, fontcolor="#202124"]; product [label="Biaryl Product (Ar-Ar')", shape=plaintext, fontcolor="#202124"];

// Edges pd0 -> pd2_complex [label=" Oxidative\n Addition ", color="#EA4335"]; pd2_complex -> pd2_trans [label=" Transmetalation ", color="#4285F4"]; pd2_trans -> pd0 [label=" Reductive\n Elimination ", color="#34A853"];

// Reagent arrows aryl_halide -> pd0 [style=dashed, arrowhead=none, color="#5F6368"]; boronic_acid -> pd2_complex [style=dashed, arrowhead=none, color="#5F6368"]; product -> pd2_trans [style=dashed, arrowhead=none, color="#5F6368"]; }

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4][6]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (2-Methoxy-5-nitrophenyl)boronic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. Substituted biaryl scaffolds are prevalent in pharmaceuticals, agrochemicals, and functional materials, making this reaction highly valuable.

This document provides detailed application notes for the Suzuki-Miyaura cross-coupling of (2-Methoxy-5-nitrophenyl)boronic acid. This substrate presents unique challenges due to the electronic and steric effects of its substituents. The electron-withdrawing nitro group and the ortho-methoxy group can influence the reaction kinetics, particularly the transmetalation step, which is often rate-limiting.[1][2] The selection of an appropriate palladium catalyst, ligand, base, and solvent system is therefore critical for achieving high yields and reaction efficiency.[1][2]

Data Presentation: Comparison of Catalytic Systems

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the chosen catalytic system. For electron-deficient boronic acids like this compound, catalyst systems that promote rapid oxidative addition and facilitate the challenging transmetalation step are essential.[1] The following table summarizes various palladium catalysts and reaction conditions commonly employed for the cross-coupling of similar electron-deficient or sterically hindered arylboronic acids.

| Catalyst System | Ligand Type | Base | Solvent System | Temperature (°C) | Typical Catalyst Loading (mol%) | Expected Performance & Notes |

| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | Toluene/Ethanol/H₂O | 100 | 2-5 | A readily available and well-established catalyst, though it may require higher temperatures and longer reaction times for challenging substrates.[1][3] |

| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | K₃PO₄ | Dioxane/H₂O | 60-100 | 1-2 | Highly active for a broad range of substrates, including electron-deficient and sterically hindered ones.[1][4] SPhos is known to accelerate the reductive elimination step. |

| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | K₃PO₄ | Dioxane/H₂O | 100 | 1-2 | Excellent for sterically demanding and electron-poor substrates; often provides high yields where other catalysts fail.[1][4] |

| PdCl₂(dppf) | Diphosphine complex | K₂CO₃ | Acetonitrile/H₂O | 80-110 | 2-5 | A robust and air-stable catalyst effective for a range of substrates, including those with heteroaryl groups.[5] |

| Pd(OAc)₂ / P(t-Bu)₃ | Trialkylphosphine | K₃PO₄ | Toluene | Room Temp - 80 | 1-3 | The bulky and electron-rich nature of P(t-Bu)₃ makes it highly effective for coupling aryl chlorides and other challenging partners, often at lower temperatures.[6] |

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. This protocol can be adapted based on the specific coupling partners and the catalytic system chosen from the table above.

Materials:

-

This compound (1.2 equivalents)

-

Aryl halide (e.g., aryl bromide or chloride, 1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)[3]

-

Base (e.g., Potassium Carbonate, K₂CO₃, 2.0 equivalents)[3]

-

Anhydrous Toluene

-

Ethanol

-

Deionized Water

-

Ethyl acetate (for workup)

-

Brine solution (for workup)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Flame-dried Schlenk flask or round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Septa and needles/syringes

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and potassium carbonate (2.0 mmol).[3]

-

Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[3]

-

-

Catalyst and Solvent Addition:

-

Reaction Execution:

-

Immerse the flask in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.[3]

-

Dilute the reaction mixture with ethyl acetate (20 mL).

-

Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[3]

-

-

Purification:

-

Purify the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient as the eluent, to isolate the desired biaryl product.[3]

-

Mandatory Visualizations

The following diagrams illustrate the fundamental mechanism of the Suzuki-Miyaura cross-coupling and a typical workflow for carrying out the experiment.